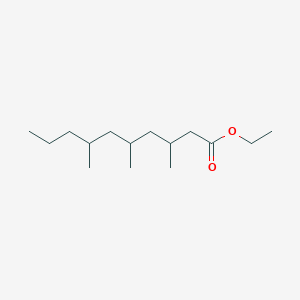

Ethyl 3,5,7-trimethyldecanoate

Description

Ethyl 3,5,7-trimethyldecanoate is a branched-chain fatty acid ester characterized by a decanoate backbone with methyl groups at the 3rd, 5th, and 7th carbon positions and an ethyl ester functional group. Branched esters like this are often utilized in polymer chemistry as modifiers due to their steric effects, or in flavor/fragrance industries owing to their distinct physicochemical properties .

Properties

CAS No. |

62619-21-0 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.40 g/mol |

IUPAC Name |

ethyl 3,5,7-trimethyldecanoate |

InChI |

InChI=1S/C15H30O2/c1-6-8-12(3)9-13(4)10-14(5)11-15(16)17-7-2/h12-14H,6-11H2,1-5H3 |

InChI Key |

ZCAKZLNKBDPYIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CC(C)CC(C)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,5,7-trimethyldecanoate can be synthesized through the esterification of 3,5,7-trimethyldecanoic acid with ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows: [ \text{3,5,7-trimethyldecanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]

Industrial Production Methods: On an industrial scale, the esterification process can be carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield 3,5,7-trimethyldecanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between Ethyl 3,5,7-trimethyldecanoate and analogous compounds:

Physicochemical Properties

- Branching Effects: this compound’s branched structure likely reduces its melting point and increases solubility in nonpolar solvents compared to linear esters like methyl tetradecanoate .

- Ester Group Reactivity : The ethyl ester group may hydrolyze more slowly than methyl esters due to increased steric hindrance and longer alkyl chain .

Reactivity in Polymerization

Branched esters and glycerides, such as 3,5,7-decatriene, are known to retard the polymerization of ethyl acrylate by introducing steric hindrance, altering monomer reactivity ratios . This compound is expected to exhibit similar behavior, acting as a polymerization modifier rather than an inert diluent like benzene or methyl stearate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.